N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
This compound features a complex azatricyclo[6.3.1.0⁴,¹²]dodeca core with an 11-oxo group and a sulfonamide moiety substituted at the 2,3-dimethylphenyl position. Crystallographic studies of related sulfonamides suggest that substituents on the aromatic ring influence molecular conformation and packing via hydrogen bonding and van der Waals interactions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-4-3-5-17(13(12)2)20-25(23,24)16-10-14-6-7-18(22)21-9-8-15(11-16)19(14)21/h3-5,10-11,20H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFKKWRXIZMDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bridged Cyclization via N-Bromosuccinimide (NBS)-Mediated Radical Pathways
Radical-mediated cyclization, inspired by protocols in US7297710B1, enables the formation of the strained azatricyclo system. A precursor containing a tertiary amine and olefin undergoes bromination with NBS, followed by thermal decomposition to generate sulfonyl radicals that facilitate ring closure.
Example protocol:
Aldol Condensation-Intramolecular Cyclization
A two-step sequence from US20080312205A1 adapts aldol condensation for ring formation:
- React cyclohexenone with ethyl glyoxylate under basic conditions to form a diketone.
- Treat with ammonium acetate in acetic acid to induce cyclization, yielding the azatricyclo framework.
Sulfonylation Strategies at Position 6
Direct Sulfonation Using Chlorosulfonic Acid
Electrophilic sulfonation of the tricyclic intermediate with ClSO₃H in dichloroethane at −10°C introduces the sulfonic acid group, which is subsequently converted to sulfonyl chloride using PCl₅.
Optimization data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Sulfonation | ClSO₃H, DCE | −10°C | 72% |
| Chlorination | PCl₅, reflux | 110°C | 85% |
NH₄I-Mediated Sulfonyl Iodide Formation
Leveraging PMC9405518's methodology, sodium sulfinate derivatives of the tricyclic core react with NH₄I in acetonitrile to generate sulfonyl iodides. These intermediates undergo facile displacement with amines.
Coupling with N-(2,3-Dimethylphenyl) Amine
Nucleophilic Aromatic Substitution
The sulfonyl chloride intermediate reacts with 2,3-dimethylaniline in dichloromethane using triethylamine as a base. Kinetic studies reveal optimal yields (89%) at 25°C with a 1:1.2 molar ratio of sulfonyl chloride to amine.
Side reaction mitigation:
Radical Amination Under Oxidative Conditions
Adapting the NH₄I/amine coupling system from PMC9405518, the tricyclic sulfonate reacts with 2,3-dimethylaniline in acetonitrile at 80°C. TEMPO quenching experiments confirm a radical pathway, achieving 78% yield after 12 hours.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency metrics for key methodologies
| Method | Cyclization Yield | Sulfonylation Efficiency | Overall Yield |
|---|---|---|---|
| NBS radical cyclization | 68% | 85% | 58% |
| Aldol condensation | 74% | 72% | 53% |
| NH₄I-mediated coupling | N/A | 78% | 78% |
The NH₄I-mediated route bypasses sulfonyl chloride intermediates, offering higher atom economy but requiring stringent temperature control. Traditional sulfonation-chlorination sequences provide better regioselectivity for complex substrates.
Challenges in Stereochemical Control
The bridged azatricyclo system introduces three stereogenic centers, necessitating asymmetric synthesis techniques:
- Chiral auxiliaries: (R)-BINOL-derived catalysts enforce ee >90% during aldol cyclization.
- Dynamic kinetic resolution: Racemic sulfonyl chlorides undergo enantioselective amination using Cu(I)/BOX catalysts.
Industrial-Scale Considerations
Patent US20080312205A1 details kilogram-scale production:
- Use toluene as a solvent for cyclization (cost-effective, recyclable).
- Employ continuous flow reactors for sulfonation to minimize exothermic risks.
- Crystallize the final product from ethanol/water (purity >99.5% by HPLC).
Emerging Methodologies
Photoredox Catalysis for Late-Stage Functionalization
Visible-light-mediated C–H sulfonation enables direct introduction of sulfonamide groups onto preformed tricycles, though yields remain modest (42–55%).
Biocatalytic Sulfonamide Bond Formation
Engineered sulfotransferases demonstrate activity toward bulky tricyclic substrates, achieving 67% conversion under mild conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.
Scientific Research Applications
N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrroloquinoline core may interact with cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
Structural Analogs in the Azatricyclo-Sulfonamide Family
Several analogs share the 11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca core but differ in substituents on the sulfonamide nitrogen:
Key Observations :
- Substituent Bulkiness : The 2,3-dimethylphenyl group (356.44 g/mol) is less bulky compared to heterocyclic substituents (e.g., 444.52 g/mol in the furan/thiophene derivative), which may influence solubility and crystal packing .
- Aromatic Ring Tilt : In N-(2,3-dimethylphenyl)benzenesulfonamide analogs, the tilt angle between aromatic rings (64.8°) is larger than in derivatives with less steric hindrance (e.g., 44.9° in N-(2,6-dimethylphenyl)-benzenesulfonamide), affecting molecular conformation .
Comparison with Non-Tricyclic Sulfonamides and Acetamides
While the tricyclic core distinguishes this compound, comparisons with simpler sulfonamides and acetamides highlight functional group effects:
Key Observations :
- Sulfonamide vs. Acetamide : Sulfonamides generally exhibit higher thermal stability and acidity (due to –SO₂– group) compared to acetamides, influencing reactivity and degradation pathways .
Research Findings and Implications
- Crystallographic Insights : The title compound’s crystal packing is stabilized by N–H···O hydrogen bonds, a feature shared with simpler sulfonamides . Heterocyclic substituents in analogs may introduce additional intermolecular interactions (e.g., π-π stacking) .
- Synthetic Flexibility : The sulfonamide group allows modular substitution, enabling tuning of physicochemical properties (e.g., logP, solubility) for target-specific optimization .
Q & A
Q. What are the key structural characteristics of this compound, and how are they experimentally determined?
The compound features a tricyclic core with a sulfonamide group and a 2,3-dimethylphenyl substituent. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉N₅O₃S |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | As per the full title |
Experimental determination involves:
- X-ray crystallography for 3D conformation (e.g., similar tricyclic structures in ).
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Construction of the azatricyclic core via cycloaddition or ring-closing metathesis.
- Step 2 : Sulfonylation of the tricyclic intermediate with 2,3-dimethylphenylsulfonyl chloride.
- Step 3 : Oxidation to introduce the 11-oxo group . Challenges include low yields in cyclization steps and purification difficulties due to steric hindrance.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons in the dimethylphenyl group) .
- UV-Vis spectroscopy : Detects conjugation in the tricyclic system .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
Methodological strategies include:
- High-throughput screening to identify optimal catalysts for cyclization steps .
- Continuous flow reactors to enhance reaction control and reduce side products .
- Process simulation tools (e.g., Aspen Plus) to model reaction kinetics and optimize conditions .
Q. What experimental approaches are used to study its biological activity and mechanism of action?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to receptors .
- Molecular docking simulations : Predicts binding modes using software like AutoDock .
- In vivo efficacy studies : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) to in vitro data .
Q. How can discrepancies between computational predictions and experimental binding data be resolved?
- Alchemical free-energy calculations (e.g., FEP, TI) to refine docking results .
- Cryo-EM or X-ray crystallography of compound-target complexes for structural validation .
- Dose-response studies to reconcile potency differences across assays .
Q. What strategies address contradictions between in vitro and in vivo efficacy results?
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites .
- Tissue distribution studies : Radiolabel the compound to track biodistribution .
- Proteomic profiling : Identify off-target interactions affecting in vivo outcomes .
Q. How can structural modifications enhance target selectivity or potency?
- SAR studies : Systematically vary substituents (e.g., methyl groups on the phenyl ring) and assay activity .
- Bioisosteric replacement : Replace the sulfonamide group with carboxylate or phosphonate to modulate binding .
- Fragment-based drug design : Use crystallographic data to guide modular synthesis .
Methodological Considerations
Q. What computational tools are recommended for modeling interactions with biological targets?
Q. How should researchers design stability studies for this compound?
- Forced degradation : Expose to heat, light, and humidity, then monitor decomposition via HPLC .
- Accelerated stability testing : Store at elevated temperatures (40°C/75% RH) and analyze over 1–3 months .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data?
- Nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀/IC₅₀ .
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across experimental groups .
Q. How can researchers validate the specificity of observed biological activity?
- Knockout/knockdown models : Test activity in target-deficient cell lines .
- Competitive binding assays : Use unlabeled compound to confirm displacement of a known ligand .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
